molecular formula C21H25FN4O2 B2444737 1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894020-26-9

1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2444737
CAS No.: 894020-26-9
M. Wt: 384.455
InChI Key: HWQITQOVHXOHNA-UHFFFAOYSA-N
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Description

The compound “1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea” is a complex organic molecule. It has a molecular weight of 468.48 . The compound is a derivative of quinazolines, which are heterocyclic compounds that have a wide range of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various chemical reactions. While specific synthesis methods for this compound were not found, similar compounds such as pyrazole derivatives have been synthesized using various methods . For instance, a series of pyridinium-tailored 5-trifluoromethylpyrazoles containing 1,3,4-oxadiazole moieties were constructed and evaluated for antimicrobial activities .

Scientific Research Applications

Urea Derivatives in Hydrogen Bonding Studies

Urea derivatives have been studied for their ability to form hydrogen bonds, crucial in complex formation. For instance, the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates through hydrogen bonding was explored using NMR spectroscopy and quantum chemical calculations (Ośmiałowski et al., 2013). This study highlighted the substituent effect on association and the role of intramolecular hydrogen bonding in complex formation, relevant for understanding the interactions and potential applications of similar urea derivatives in chemical and biological systems.

Synthesis and Biochemical Evaluation

Urea derivatives have also been synthesized and evaluated for their biochemical activities. For example, a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized to assess antiacetylcholinesterase activity, aiming to optimize the spacer length for efficient interaction with enzyme hydrophobic binding sites (Vidaluc et al., 1995). Such studies are indicative of the potential therapeutic applications of urea derivatives, including the one , in designing inhibitors for enzymes like acetylcholinesterase.

Antioxidant Activity

The synthesis and evaluation of antioxidant activities of various urea derivatives, such as some 5-[7-Aryl-6-phenyl-5-thioxo 6,7-dihydro - 5H-[1,3,4] oxadiazolo [3,2,-a] [1,3,5] triazin-2-yl)-6-methyl-4-phneyl-3,4-dihydropyrimidin-2(1H) - one derivatives, have been explored, indicating the potential of urea derivatives in contributing to antioxidant properties (George et al., 2010).

Role in Polymer Solar Cells

Furthermore, urea-doped ZnO films have been investigated as electron transport layers in inverted polymer solar cells, demonstrating the utility of urea derivatives in enhancing the efficiency of solar cells (Wang et al., 2018). This suggests potential applications of similar compounds in renewable energy technologies.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. While the specific mechanism of action for this compound was not found, similar compounds such as quinazolines and pyrazole derivatives have a wide range of biological activities .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. Given the wide range of biological activities of similar compounds, this compound could be of interest in fields such as medicinal chemistry .

Properties

IUPAC Name

1-[2-[benzyl(methyl)amino]ethyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O2/c1-25(14-16-5-3-2-4-6-16)12-11-23-21(28)24-18-13-20(27)26(15-18)19-9-7-17(22)8-10-19/h2-10,18H,11-15H2,1H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQITQOVHXOHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCNC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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